2-Amino-6-fluoro-3-nitro-benzoic acid
Overview
Description
2-Amino-6-fluoro-3-nitro-benzoic acid is an aromatic compound with the molecular formula C7H5FN2O4. This compound is characterized by the presence of an amino group, a fluoro substituent, and a nitro group attached to a benzoic acid core. It is a significant intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoro-3-nitro-benzoic acid can be achieved through several methods. One common approach involves the nitration of 2-fluoro-3-nitrotoluene. The process typically involves the following steps :
Nitration: 2-Fluoro-3-nitrotoluene is dissolved in acetic acid, and concentrated sulfuric acid is added carefully. The mixture is then warmed to 95°C.
Hydrolysis: The resulting product is subjected to hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and hydrolysis processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-3-nitro-benzoic acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro substituent can be replaced by other groups through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 2-Amino-6-fluoro-3-amino-benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 2-Nitroso-6-fluoro-3-nitro-benzoic acid.
Scientific Research Applications
2-Amino-6-fluoro-3-nitro-benzoic acid is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-3-nitro-benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and fluoro groups can participate in various chemical reactions. These interactions can affect enzyme activity, protein function, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-nitro-benzoic acid: Lacks the fluoro substituent.
2-Amino-6-chloro-3-nitro-benzoic acid: Contains a chloro group instead of a fluoro group.
2-Amino-6-fluoro-benzoic acid: Lacks the nitro group.
Uniqueness
2-Amino-6-fluoro-3-nitro-benzoic acid is unique due to the presence of both a fluoro and a nitro group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-amino-6-fluoro-3-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,9H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZBECCLWLWBKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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